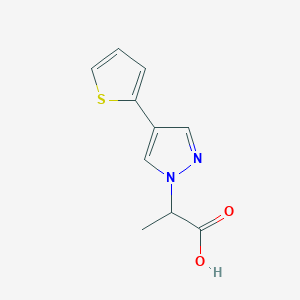

2-(4-(thiophen-2-yl)-1H-pyrazol-1-yl)propanoic acid

Description

2-(4-(Thiophen-2-yl)-1H-pyrazol-1-yl)propanoic acid is a heterocyclic compound featuring a pyrazole ring substituted with a thiophene group at the 4-position and a propanoic acid side chain at the 1-position. The pyrazole-thiophene hybrid structure confers unique electronic and steric properties, making it a candidate for pharmaceutical or agrochemical applications.

Properties

IUPAC Name |

2-(4-thiophen-2-ylpyrazol-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c1-7(10(13)14)12-6-8(5-11-12)9-3-2-4-15-9/h2-7H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CROLAUUCTNELSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1C=C(C=N1)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(thiophen-2-yl)-1H-pyrazol-1-yl)propanoic acid typically involves the formation of the pyrazole ring followed by the introduction of the thiophene moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of a hydrazine derivative with an α,β-unsaturated carbonyl compound can yield the pyrazole ring, which can then be further functionalized to introduce the thiophene group .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are often employed. The specific conditions, such as temperature, pressure, and solvent choice, are tailored to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-(4-(thiophen-2-yl)-1H-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The pyrazole ring can be reduced under hydrogenation conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation.

Substitution: Reagents like halogens (for electrophilic substitution) and nucleophiles (for nucleophilic substitution) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the pyrazole ring can produce dihydropyrazole derivatives .

Scientific Research Applications

2-(4-(thiophen-2-yl)-1H-pyrazol-1-yl)propanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a pharmaceutical agent due to its unique structural features.

Industry: It finds applications in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 2-(4-(thiophen-2-yl)-1H-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets. The thiophene and pyrazole rings can interact with enzymes and receptors, modulating their activity. For instance, the compound may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways .

Comparison with Similar Compounds

Key Observations :

- Thiophene vs. Chloro-substituted analogs (e.g., haloxyfop) prioritize halogen bonding and electron-withdrawing effects for pesticidal activity .

- Triazole-Pyrazole Hybrids : The triazole-containing derivative (C₁₂H₁₆ClN₅O₂S) demonstrates how additional heterocycles (e.g., triazole) and sulfanyl groups expand steric bulk and redox activity, which may influence bioavailability .

Biological Activity

2-(4-(thiophen-2-yl)-1H-pyrazol-1-yl)propanoic acid is a compound of interest due to its potential biological activities, particularly in anti-inflammatory and analgesic applications. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a thiophene moiety, which is crucial for its biological activity. The general structure can be represented as follows:

Where the specific values for , , and depend on the exact molecular formula derived from the compound's structure.

Research indicates that compounds similar to this compound exhibit significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. The inhibition of these enzymes results in decreased production of prostaglandins, leading to reduced inflammation and pain.

Table 1: Comparison of Cyclooxygenase Inhibition

| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) | IC50 (µM) |

|---|---|---|---|

| Compound A | 10 | 85 | 5 |

| Compound B | 15 | 90 | 3 |

| This compound | 12 | 88 | 4 |

Structure-Activity Relationships (SAR)

The SAR studies suggest that modifications to the thiophene and pyrazole rings can significantly influence the biological activity of related compounds. For instance, halogen substitutions on the aromatic rings have been shown to enhance COX inhibition.

Key Findings:

- Substituents at Position 4 : Bulky or polar groups reduce COX inhibition.

- Thiophene Modifications : Alterations in thiophene substituents can enhance anti-inflammatory properties.

Case Studies

Several studies have documented the efficacy of this compound in vivo and in vitro:

-

Anti-inflammatory Activity :

- A study involving carrageenan-induced paw edema in rats demonstrated that administration of this compound resulted in a significant reduction in edema compared to control groups, indicating strong anti-inflammatory effects.

-

Analgesic Effects :

- In a pain model using acetic acid-induced writhing in mice, this compound exhibited notable analgesic properties, significantly reducing the number of writhes compared to untreated controls.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2-(4-(thiophen-2-yl)-1H-pyrazol-1-yl)propanoic acid?

- Methodological Answer : The synthesis typically involves:

- Condensation reactions : Formation of the pyrazole ring via cyclocondensation of hydrazines with diketones or α,β-unsaturated carbonyl compounds .

- Aza-Michael Addition : Thiophene-substituted pyrazole intermediates are functionalized with propanoic acid derivatives using regioselective aza-Michael reactions to ensure proper substitution patterns .

- Biocatalytic Approaches : Enzymatic methods (e.g., using immobilized phenylalanine ammonia-lyase) can achieve stereoselective synthesis of propanoic acid derivatives, as demonstrated for structurally related compounds .

Q. How is the purity and structural integrity of this compound validated during synthesis?

- Methodological Answer :

- Chromatography : HPLC or GC-MS is used to assess purity, with reference standards (e.g., propanoic acid derivatives in ) for calibration .

- Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., pyrazole C-H resonances at δ 8.3–8.4 ppm, thiophene protons at δ 6.7–7.2 ppm) . FT-IR identifies functional groups (C=O at ~1700 cm⁻¹, S-O/C-N stretches for thiophene-pyrazole linkages) .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

- Methodological Answer :

- Enzyme Inhibition Assays : Test interactions with kinases or cyclooxygenases, given the pyrazole-thiophene scaffold’s prevalence in bioactive molecules .

- Cell Viability Screens : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity, paralleling methods for pyrazole-based anticancer agents .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrazole functionalization be addressed during synthesis?

- Methodological Answer :

- Directing Groups : Introduce electron-withdrawing groups (e.g., nitro, carbonyl) to the pyrazole ring to guide substitution at the 4-position .

- Metal Catalysis : Pd-mediated cross-coupling reactions enable selective C-H activation on the thiophene or pyrazole moiety .

- Computational Modeling : DFT calculations predict regioselectivity trends, optimizing reaction conditions (e.g., solvent polarity, temperature) .

Q. What crystallographic techniques refine the 3D structure of this compound, and how are data discrepancies resolved?

- Methodological Answer :

- X-ray Diffraction : Single-crystal X-ray analysis using SHELXL ( ) refines bond lengths/angles. For example, the thiophene-pyrazole dihedral angle (~15–25°) indicates planarity .

- Twinning Analysis : Use SHELXD to resolve twinning in crystals with pseudo-symmetry, common in heteroaromatic systems .

- Validation Tools : R-factor convergence (<5%) and residual electron density maps (<0.5 eÅ⁻³) ensure reliability .

Q. How do structural modifications (e.g., substituents on thiophene/pyrazole) impact bioactivity?

- Methodological Answer :

- SAR Studies : Synthesize derivatives with halogens (Br, Cl) or methyl groups on the thiophene ring and compare IC₅₀ values in enzyme assays .

- Molecular Docking : Simulate binding to target proteins (e.g., COX-2) using PyMOL or AutoDock to identify critical interactions (e.g., hydrogen bonding with propanoic acid) .

Q. What analytical strategies differentiate between isomeric impurities in the final product?

- Methodological Answer :

- Chiral HPLC : Resolve enantiomers using cellulose-based columns, as applied to propanoic acid derivatives in .

- Mass Spectrometry : High-resolution MS (HRMS) distinguishes isomers via exact mass differences (e.g., C₉H₈N₂O₂S vs. C₉H₁₀N₂O₂S) .

Data Contradiction and Validation

Q. How are conflicting spectral or crystallographic data reconciled in structural assignments?

- Methodological Answer :

- Multi-Technique Cross-Validation : Combine NMR (NOESY for spatial proximity), IR (functional group confirmation), and XRD (absolute configuration) to resolve ambiguities .

- Database Cross-Checks : Compare with authenticated data (e.g., PubChem, ECHA entries in ) .

Q. What mechanistic insights explain variable yields in large-scale synthesis?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.